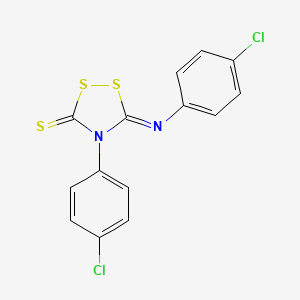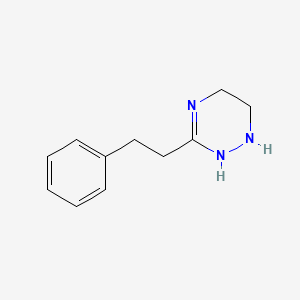
as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl-: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- consists of a triazine ring with a phenethyl group attached, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethylamine with cyanuric chloride in the presence of a base, such as sodium hydroxide, to form the desired triazine ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,4-Triazine: Another member of the triazine family with similar chemical properties but different biological activities.
1,3,5-Triazine: Known for its use in herbicides and other agricultural applications.
Phenethylamine: Shares the phenethyl group but lacks the triazine ring, resulting in different chemical and biological properties.
Uniqueness: as-Triazine, 1,4,5,6-tetrahydro-3-phenethyl- is unique due to its specific combination of the triazine ring and phenethyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
22201-98-5 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1,2,5,6-tetrahydro-1,2,4-triazine |
InChI |
InChI=1S/C11H15N3/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-14-11/h1-5,13H,6-9H2,(H,12,14) |
InChI Key |
INIBGFCGSJWQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NN1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


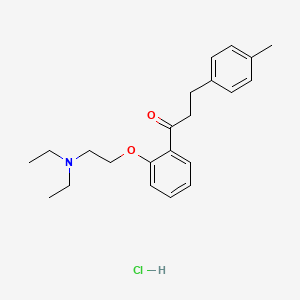
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
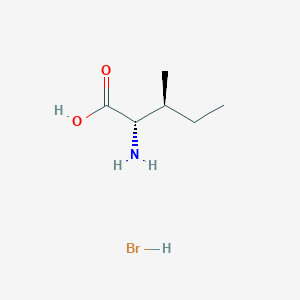
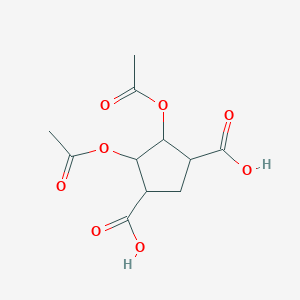
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

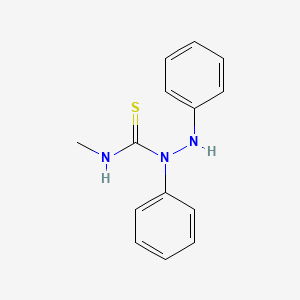
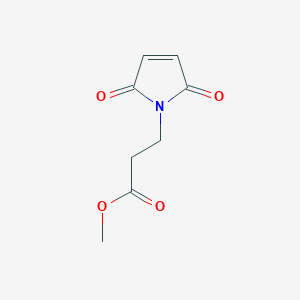
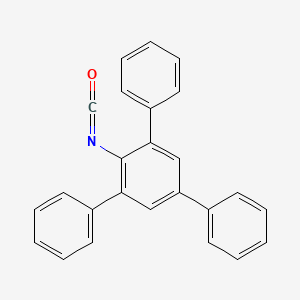
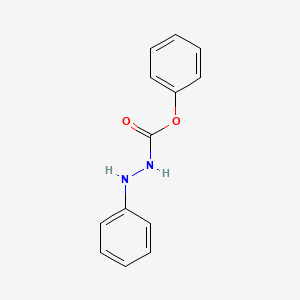

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
